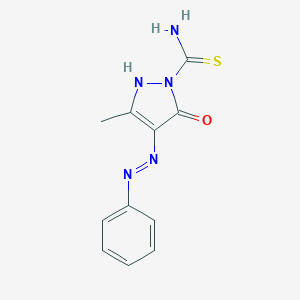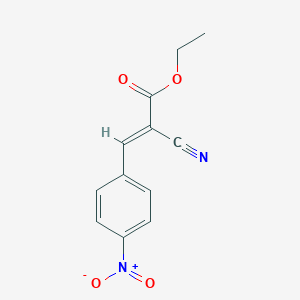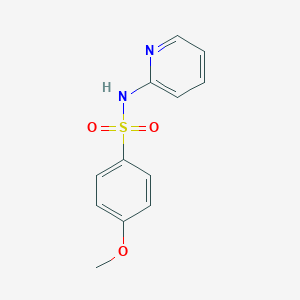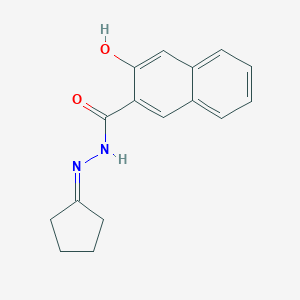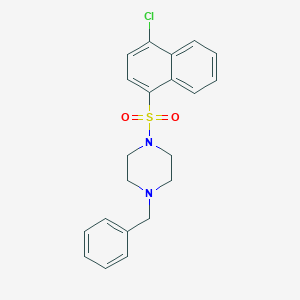
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C21H21ClN2O2S. It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chloronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.
Reduction: Reduced forms of the sulfonyl group and the chloronaphthalene moiety.
Substitution: Substituted derivatives at the benzyl and sulfonyl positions.
Scientific Research Applications
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(phenylsulfonyl)piperazine
- 1-Benzyl-4-(naphthalen-1-ylsulfonyl)piperazine
- 1-Benzyl-4-(4-chlorophenylsulfonyl)piperazine
Uniqueness
1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is unique due to the presence of the 4-chloronaphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-20-10-11-21(19-9-5-4-8-18(19)20)27(25,26)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZSXQMPLMXBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-benzamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B512243.png)
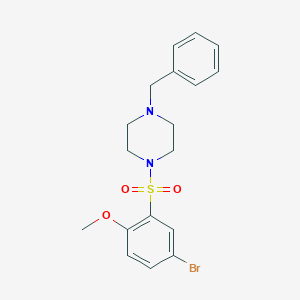
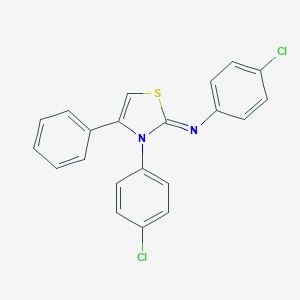
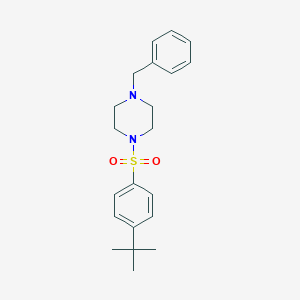
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512261.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B512272.png)
![5-methyl-2-phenyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512287.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
